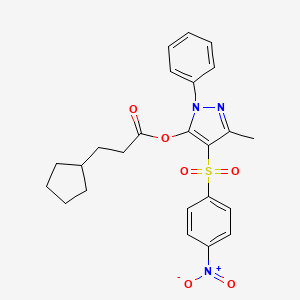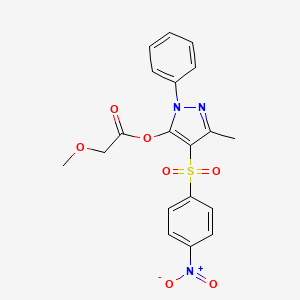![molecular formula C23H29N5O2S B6562689 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 1091132-21-6](/img/structure/B6562689.png)
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, an indole ring, and an amide linkage . These functional groups suggest that this compound may have interesting biological activities, as both thiazoles and indoles are common motifs in bioactive compounds .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds have been synthesized through amide bond formation between carboxylic acids and amines . This typically involves activating the carboxylic acid with a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC), then reacting it with the amine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features likely include the planar aromatic indole and thiazole rings, and the conformation of the cyclohexyl group could also be important. The exact structure would be confirmed using techniques like NMR, UV, IR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide linkage might be hydrolyzed under acidic or basic conditions. The indole and thiazole rings could potentially undergo electrophilic substitution reactions .Mécanisme D'action
Target of Action
The primary targets of the compound F5331-0438, also known as VU0642375-1, are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new therapeutic derivatives .
Mode of Action
The indole nucleus in the compound may play a crucial role in these interactions .
Biochemical Pathways
The specific biochemical pathways affected by F5331-0438 are currently unknown. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that F5331-0438 could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of F5331-0438’s action are currently unknown. Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S/c29-21(24-13-12-16-14-25-20-9-5-4-8-19(16)20)11-10-18-15-31-23(27-18)28-22(30)26-17-6-2-1-3-7-17/h4-5,8-9,14-15,17,25H,1-3,6-7,10-13H2,(H,24,29)(H2,26,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIUVFSEXHWWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562612.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562615.png)
![N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562617.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6562620.png)


![N-(4-fluorophenyl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562645.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562664.png)
![1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562676.png)
![1-cyclohexyl-3-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562690.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562698.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6562700.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B6562705.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6562713.png)
